REACTION_CXSMILES
|
[C:1]1(=O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.[O:14]=[C:15]1[N:19]([CH:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[C:18]2[CH:26]=[CH:27][CH:28]=[CH:29][C:17]=2[NH:16]1.[Na].O>O1CCCC1.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[CH:1]1([N:23]2[CH2:22][CH2:21][CH:20]([N:19]3[C:18]4[CH:26]=[CH:27][CH:28]=[CH:29][C:17]=4[NH:16][C:15]3=[O:14])[CH2:25][CH2:24]2)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1 |f:5.6.7.8.9,^1:29|
|
Name
|
|
Quantity
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1.68 g
|
Type
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reactant
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
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O=C1NC2=C(N1C1CCNCC1)C=CC=C2
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Name
|
|
Quantity
|
3.4 g
|
Type
|
catalyst
|
Smiles
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CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
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Name
|
|
Quantity
|
2.1 mmol
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Type
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reactant
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Smiles
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[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
|
a mixed solvent (15 ml) of THF/ethanol (1:2) was added to the obtained residue for dissolution
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Type
|
STIRRING
|
Details
|
the mixture was stirred
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Type
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STIRRING
|
Details
|
at stirred at room temperature for one day
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Duration
|
1 d
|
Type
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CUSTOM
|
Details
|
the precipitate was removed by celite filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (chloroform/methanol)
|
Reaction Time |
20 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)N2CCC(CC2)N2C(NC3=C2C=CC=C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |